4-Methyl-1H-benzotriazole
Overview
Description
Synthesis Analysis
The synthesis of benzotriazole derivatives, including 4-Methyl-1H-benzotriazole, often involves condensation reactions or modifications of existing benzotriazole structures. For instance, the synthesis of benzotriazole derivatives can be achieved through the condensation of benzotriazole-methylene compounds with various substituents in the presence of reagents like phosphorus oxychloride, leading to the formation of novel benzotriazole compounds with diverse structural features (Zhang Zi, 1995).
Molecular Structure Analysis
The molecular structure of benzotriazole derivatives, including 4-Methyl-1H-benzotriazole, is characterized by the presence of a triazole ring fused to a benzene ring, with various substituents attached to the benzene ring enhancing the compound's chemical properties. The structure and absolute configuration of such compounds can be determined using techniques like X-ray crystallography, which provides insights into the bond angles, dihedral angles, and overall conformation of the molecules (O. Peeters et al., 1993).
Chemical Reactions and Properties
Benzotriazole derivatives undergo a range of chemical reactions, reflecting their versatile chemical properties. These compounds can participate in biotransformation processes, leading to the formation of various transformation products. For example, aerobic biological degradation of benzotriazoles can result in major transformation products like hydroxy-benzotriazoles, showcasing the compounds' reactivity and the potential for chemical modification (Sebastian Huntscha et al., 2014).
Scientific Research Applications
Solar Cell Enhancement : Incorporating benzotriazole moieties into organic dyes, such as WS-5 with an octyl group and WS-8 with a methyl group, has been shown to significantly enhance the open-circuit photovoltage in dye-sensitized solar cells (Cui et al., 2011).
Endocrine Disruption in Aquatic Species : Studies have found that benzotriazoles can disrupt the molting frequency in Daphnia magna, potentially impacting endocrine regulation and affecting survival (Giraudo et al., 2017).
Corrosion Inhibition : Novel benzotriazole derivatives have been synthesized using microwave irradiation, showing remarkable anti-corrosive effects on mild steel in acidic media (Verma & Singh, 2020).
Environmental Monitoring and Pollution Detection : Carbon nanofibers electrodes have been demonstrated to provide the best performance for detecting benzotriazoles in water samples, aiding in environmental monitoring and pollution detection (Muschietti et al., 2020).
Aquatic Toxicity : Benzotriazoles and their derivatives are toxic to aquatic organisms, with butylbenzotriazole being particularly toxic, causing acute toxicity at concentrations as low as 3.3 mg/l (Pillard et al., 2001).
Wastewater Treatment Systems : The removal mechanisms of benzotriazoles in duckweed Lemna minor wastewater treatment systems have been studied, with plant uptake identified as a major mechanism governing their removal (Gatidou et al., 2017).
Photolysis and Biotransformation : Sunlight photolysis of benzotriazoles has been identified as a relevant degradation process in surface waters, with transformation products showing high reactivity (Weidauer et al., 2016). Additionally, aromatic monohydroxylation has been found to be the predominant step during the biotransformation of 1H-benzotriazole in activated sludge (Huntscha et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGDVUCDZOBDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NNN=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274037 | |
Record name | 4-Methyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-benzotriazole | |
CAS RN |
29878-31-7 | |
Record name | 4-Methylbenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29878-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Tolyltriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029878317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TOLYLTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKK8999IZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.